

N-Benzylidenemethylamine: A Technical Guide to its Boiling Point Under Vacuum

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Compound of Interest

Compound Name: **N-Benzylidenemethylamine**

Cat. No.: **B1583782**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the boiling point of **N-Benzylidenemethylamine**, with a particular focus on its behavior under reduced pressure. This document is intended for professionals in research and development who require precise data and methodologies for the purification and handling of this compound.

Quantitative Data Summary

The boiling point of **N-Benzylidenemethylamine** is significantly dependent on the ambient pressure. Distillation under vacuum is a common practice for the purification of this compound to prevent degradation at higher temperatures. The experimentally determined boiling points at various pressures are summarized below.

Pressure	Boiling Point
Atmospheric (760 mmHg)	185 °C
20 mmHg	79 °C
18 mmHg	75-80 °C [1][2][3][4][5]

Experimental Protocol: Determination of Boiling Point Under Vacuum

The following protocol outlines a standard laboratory procedure for the determination of the boiling point of a liquid, such as **N-Benzylidenemethylamine**, under reduced pressure using vacuum distillation.

Materials and Equipment:

- Round-bottom flask
- Claisen adapter
- Thermometer and thermometer adapter
- Condenser (e.g., Liebig or Allihn)
- Receiving flask
- Vacuum source (e.g., vacuum pump or water aspirator)
- Manometer
- Heating mantle
- Stir bar or boiling chips
- Inert gas source (e.g., nitrogen or argon) for backfilling
- Appropriate clamps and stands

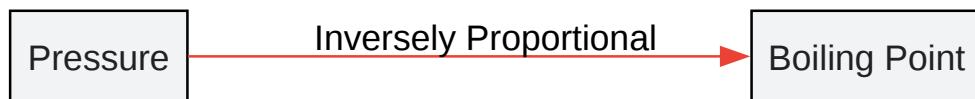
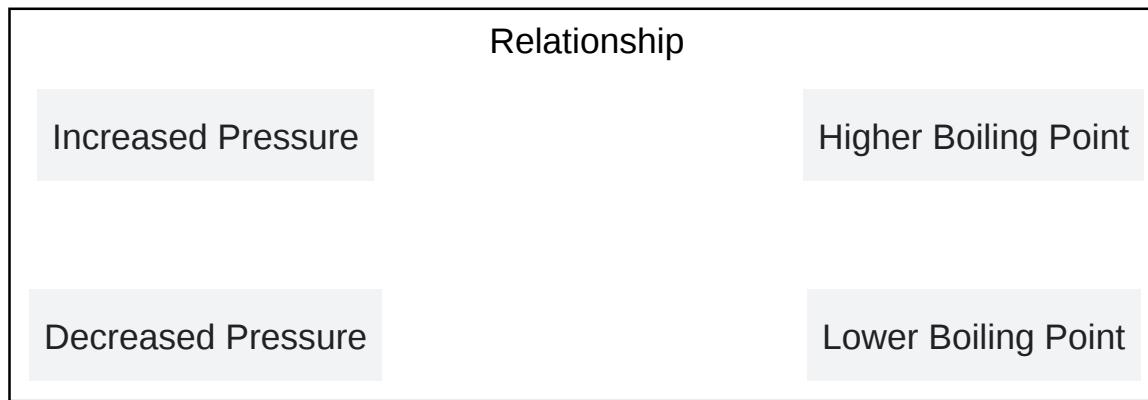
Procedure:

- Apparatus Assembly:
 - Assemble the vacuum distillation apparatus as depicted in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.
 - Place a stir bar or boiling chips in the round-bottom flask to ensure smooth boiling.
 - Position the thermometer bulb just below the side arm of the Claisen adapter to accurately measure the temperature of the vapor that is distilling.

- Sample Preparation:
 - Charge the round-bottom flask with **N-Benzylidenemethylamine**. Do not fill the flask to more than two-thirds of its capacity.
- Initiating Vacuum:
 - Turn on the cooling water to the condenser.
 - Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer.
- Heating and Distillation:
 - Once the desired pressure is reached and stable, begin heating the flask gently with the heating mantle.
 - Observe the liquid for the onset of boiling.
 - Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This temperature is the boiling point at the recorded pressure.
- Shutdown:
 - Once the distillation is complete or the desired amount of distillate is collected, remove the heating mantle and allow the apparatus to cool to room temperature.
 - Slowly and carefully release the vacuum by introducing an inert gas. Caution: Releasing the vacuum too quickly can cause a sudden pressure change, potentially leading to breakage of the glassware.
 - Turn off the cooling water and disassemble the apparatus.

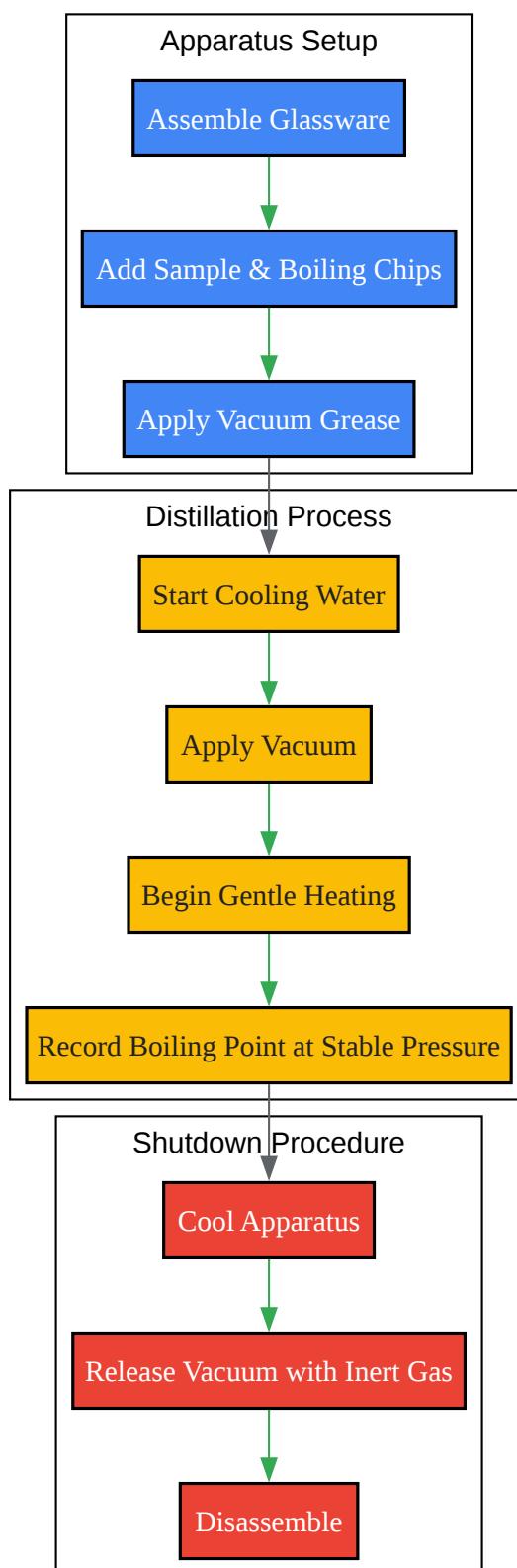
Logical and Workflow Diagrams

The following diagrams illustrate the fundamental relationship between pressure and boiling point, and a typical experimental workflow for vacuum distillation.



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Caption: Inverse relationship between ambient pressure and the boiling point of a liquid.

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Caption: Experimental workflow for determining boiling point via vacuum distillation.

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